methyl (2R)-3,3,3-trifluoro-2-hydroxypropanoate
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Overview
Description
Methyl (2R)-3,3,3-trifluoro-2-hydroxypropanoate is an organic compound with the molecular formula C4H5F3O3. This compound is characterized by the presence of a trifluoromethyl group, a hydroxy group, and a methyl ester group. It is often used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of methyl (2R)-3,3,3-trifluoro-2-hydroxypropanoate typically begins with commercially available starting materials such as methyl 3,3,3-trifluoropyruvate and a suitable reducing agent.
Reaction Conditions: One common method involves the reduction of methyl 3,3,3-trifluoropyruvate using a reducing agent like sodium borohydride (NaBH4) in an alcohol solvent such as methanol. The reaction is usually carried out at low temperatures to control the reduction process and obtain the desired product.
Purification: After the reaction, the product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These could include continuous flow reactions and the use of more efficient catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Methyl (2R)-3,3,3-trifluoro-2-hydroxypropanoate can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced further to form alcohols or other reduced derivatives using agents like lithium aluminum hydride (LiAlH4).
Substitution: It can participate in nucleophilic substitution reactions where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in an ether solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of trifluoromethyl ketones or aldehydes.
Reduction: Formation of trifluoromethyl alcohols.
Substitution: Formation of substituted trifluoromethyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, methyl (2R)-3,3,3-trifluoro-2-hydroxypropanoate is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group imparts unique properties to the molecules, making them useful in various chemical reactions and studies.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving trifluoromethylated substrates. It serves as a model compound to understand the behavior of similar molecules in biological systems.
Medicine
This compound has potential applications in medicinal chemistry. Its derivatives may be explored for their pharmacological properties, including enzyme inhibition and receptor binding activities.
Industry
In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique chemical properties make it valuable for developing new materials and products.
Mechanism of Action
The mechanism by which methyl (2R)-3,3,3-trifluoro-2-hydroxypropanoate exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, influencing their activity. The hydroxy group can participate in hydrogen bonding, further stabilizing interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Methyl 3,3,3-trifluoropyruvate: A precursor in the synthesis of methyl (2R)-3,3,3-trifluoro-2-hydroxypropanoate.
Trifluoroacetic acid: Another trifluoromethyl-containing compound with different chemical properties.
Methyl 2-hydroxy-3,3,3-trifluoropropanoate: A structural isomer with similar functional groups but different spatial arrangement.
Uniqueness
This compound is unique due to its specific stereochemistry and combination of functional groups. The (2R) configuration and the presence of both a hydroxy and a trifluoromethyl group make it distinct from other similar compounds, providing unique reactivity and applications in various fields.
This detailed overview provides a comprehensive understanding of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
1821780-47-5 |
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Molecular Formula |
C4H5F3O3 |
Molecular Weight |
158.08 g/mol |
IUPAC Name |
methyl (2R)-3,3,3-trifluoro-2-hydroxypropanoate |
InChI |
InChI=1S/C4H5F3O3/c1-10-3(9)2(8)4(5,6)7/h2,8H,1H3/t2-/m1/s1 |
InChI Key |
ORNQCBRCAKLZDO-UWTATZPHSA-N |
Isomeric SMILES |
COC(=O)[C@H](C(F)(F)F)O |
Canonical SMILES |
COC(=O)C(C(F)(F)F)O |
Purity |
95 |
Origin of Product |
United States |
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